molecular formula C20H19ClN4O3S B2957376 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848687-39-8

3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2957376
CAS No.: 848687-39-8
M. Wt: 430.91
InChI Key: IVMVDZYXMRSVOW-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:

  • A 3-methoxypropyl chain at the 1-position, which may enhance solubility due to the methoxy group’s polarity.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-28-12-4-11-25-19(22)18(29(26,27)14-9-7-13(21)8-10-14)17-20(25)24-16-6-3-2-5-15(16)23-17/h2-3,5-10H,4,11-12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVDZYXMRSVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.

The molecular formula of the compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 401 g/mol. The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

2. Enzyme Inhibition

The compound was evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibition is crucial in treating neurodegenerative diseases.
  • Urease : Inhibition of urease has implications for treating infections caused by urease-producing bacteria.

The synthesized derivatives showed strong inhibitory activity against both enzymes, with some compounds exhibiting IC50 values as low as 0.63±0.0010.63\pm 0.001 μM for AChE, showcasing their potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of the compound with target proteins. The results indicated favorable binding interactions with amino acids in the active sites of both AChE and urease. These studies help elucidate the mechanisms by which the compound exerts its biological effects .

Case Studies and Comparative Analysis

Several studies have compared the biological activities of pyrroloquinoxaline derivatives. For instance, tetrazolo[1,5-a]quinoxaline derivatives were reported to exhibit dual activity as anticancer and antimicrobial agents, with significant inhibitory effects on tumor cell lines . This suggests that modifications to the quinoxaline structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to five structurally related pyrroloquinoxaline derivatives (Table 1), highlighting key differences in substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Supplier/Price (If Available)
Target Compound 4-Cl-PhSO₂ (3), 3-MeO-Pr (1) - - Chlorine enhances lipophilicity -
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 4-F-PhCH₂CH₂ (1), PhSO₂ (3) C₂₄H₁₉FN₄O₂S 446.50 Fluorine improves metabolic stability Not specified
CAY10602 (1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine) 4-F-Ph (1), PhSO₂ (3) C₂₃H₁₇FN₄O₂S 456.47 High-cost research chemical ($6,600/10mg) TCI Chemicals
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine 4-MeO-PhSO₂ (3), PhCH₂CH₂CH₂ (1) C₂₆H₂₄N₄O₃S 472.56 Methoxy group increases solubility Available (CAS: 844850-43-7)
3-(4-Methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine 4-Me-PhSO₂ (3), oxolane-CH₂ (1) C₂₃H₂₄N₄O₃S 460.53 Oxolane enhances polarity Not specified

Key Comparative Insights

Sulfonyl Group Modifications
  • Chlorine (Target Compound) : The 4-chlorophenylsulfonyl group increases lipophilicity and steric bulk compared to fluorine (CAY10602) or methoxy () substituents . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
  • Methoxy () : Enhances aqueous solubility, making it favorable for oral bioavailability .
Alkyl Chain Variations
  • 3-Methoxypropyl (Target Compound) : The methoxy group introduces polarity, balancing lipophilicity and solubility.
  • Phenylpropyl () : Aromatic chains increase rigidity and may favor π-π stacking interactions .
  • Oxolane Methyl () : The oxygen-rich oxolane (tetrahydrofuran) moiety improves solubility but reduces membrane permeability .
Molecular Weight and Drug-Likeness
  • All analogs fall within 446–472 Da, adhering to Lipinski’s rule of five (molecular weight <500 Da). The target compound’s molecular weight is likely similar, ensuring favorable drug-likeness.

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